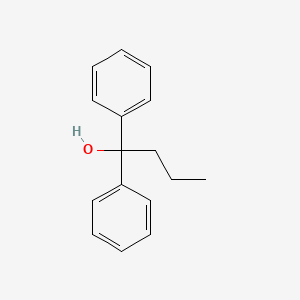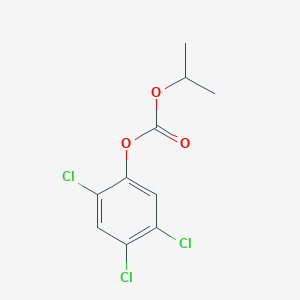![molecular formula C18H24N2O2 B14744872 2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol) CAS No. 2166-93-0](/img/structure/B14744872.png)
2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diphenyl-3,6-diazaoctane-1,8-diol: is an organic compound characterized by the presence of two phenyl groups and two hydroxyl groups attached to a diazaoctane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diphenyl-3,6-diazaoctane-1,8-diol typically involves the reaction of appropriate diamines with phenyl-substituted aldehydes under controlled conditions. One common method includes the condensation of 3,6-diazaoctane-1,8-diamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol at room temperature, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of 3,6-Diphenyl-3,6-diazaoctane-1,8-diol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: 3,6-Diphenyl-3,6-diazaoctane-1,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amines .
科学的研究の応用
3,6-Diphenyl-3,6-diazaoctane-1,8-diol has several applications in scientific research:
作用機序
The mechanism by which 3,6-Diphenyl-3,6-diazaoctane-1,8-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazaoctane backbone allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the phenyl groups may facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
類似化合物との比較
3,6-Diazaoctane-1,8-diol: Lacks the phenyl groups, resulting in different chemical properties and reactivity.
3,6-Dioxa-1,8-octanediol: Contains oxygen atoms instead of nitrogen, leading to distinct physical and chemical characteristics.
N,N′-Ditosyl-O,O′-dimesyl-3,6-diazaoctane-1,8-diol: A derivative with tosyl and mesyl groups, used in specific chemical applications.
Uniqueness: 3,6-Diphenyl-3,6-diazaoctane-1,8-diol is unique due to the presence of both phenyl and hydroxyl groups on a diazaoctane backbone. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
特性
CAS番号 |
2166-93-0 |
|---|---|
分子式 |
C18H24N2O2 |
分子量 |
300.4 g/mol |
IUPAC名 |
2-[N-[2-[N-(2-hydroxyethyl)anilino]ethyl]anilino]ethanol |
InChI |
InChI=1S/C18H24N2O2/c21-15-13-19(17-7-3-1-4-8-17)11-12-20(14-16-22)18-9-5-2-6-10-18/h1-10,21-22H,11-16H2 |
InChIキー |
OYFYYGSWZFUXJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CCN(CCO)C2=CC=CC=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



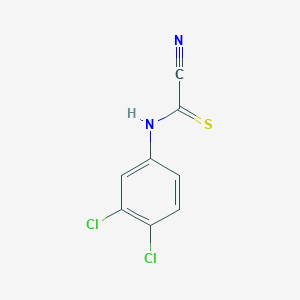


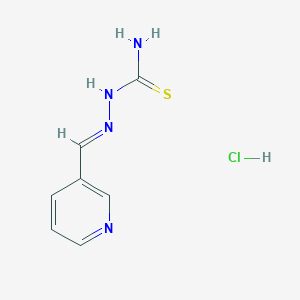
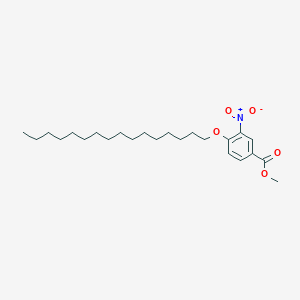
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)

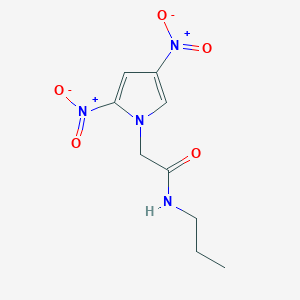

![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
